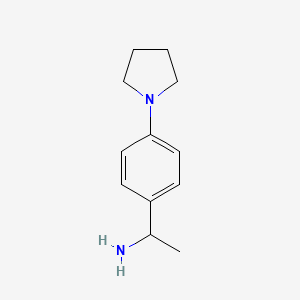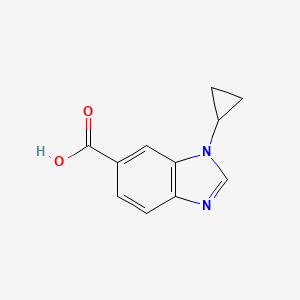![molecular formula C22H28N2O2 B2893424 3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol CAS No. 441292-01-9](/img/structure/B2893424.png)
3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The methoxyphenyl group suggests the presence of a methoxy group (-OCH3) attached to a phenyl ring, which could contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indole ring, diethylamino group, and methoxyphenyl group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as nucleophilic addition . For example, the reduction of carbonyl compounds using sodium tetrahydridoborate is a common reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the diethylamino group could make the compound basic, while the indole ring could contribute to its aromaticity .科学的研究の応用
Fluorescence Switches for Sensing Applications
The compound exhibits aggregation-induced emission (AIE) , which is a phenomenon where the fluorescence is enhanced upon aggregation . This property is particularly useful in the development of fluorescence switches for sensing applications. The compound can undergo reversible fluorescence switching in response to pH changes, making it a potential candidate for pH sensors in various environmental and biological contexts .
Cancer Cell Imaging
Derivatives of this compound have been used in the synthesis of new chalcones for living cancer cell imaging applications . These compounds exhibit significant Stokes shifts and strong solvatofluorochromism, which are desirable properties for fluorescent probes used in imaging. They have shown potential as imaging agents in living prostate cells, indicating their applicability in medical diagnostics and research .
Chemosensors for Metal Ions
The photophysical properties of related D–π-A Schiff base compounds have been explored for their applications in the detection of metal ions . These compounds can act as chemosensors for ions like Cu(^{2+}) and Mn(^{2+}) , which are important for environmental monitoring and industrial processes .
Thermochromic Materials
The compound has shown reversible thermochromism, which is the ability to change color with temperature . This property can be utilized in the development of smart materials that respond to temperature changes, with applications ranging from thermal sensors to dynamic display technologies .
Organic Nanoparticles for Optical Applications
Analogues of this compound have been used to prepare fluorescent organic nanoparticles (FONs) through electrochemical methods . These nanoparticles have diverse functional groups and good optical properties, making them suitable for use in optoelectronic devices and bioimaging .
Molecular Electronics
The compound’s ability to undergo protonation and deprotonation processes without fatigue suggests its use in molecular electronics . It could be incorporated into devices as part of an electronic circuit, contributing to the development of molecular switches or memory storage devices .
特性
IUPAC Name |
1-(diethylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-4-23(5-2)15-19(25)16-24-21-9-7-6-8-18(21)14-22(24)17-10-12-20(26-3)13-11-17/h6-14,19,25H,4-5,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIKGFWNMNPRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2893342.png)
![N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2893343.png)
![1-(3-methoxypropyl)-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2893344.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)

![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2893353.png)

![N~4~-(4-ethoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2893359.png)


